Cas no 2172078-01-0 (methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate)

Methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate is a versatile organic compound with a cyclohexyl group and a thiane moiety. This compound exhibits high purity and stability, making it suitable for various chemical reactions. Its unique structure contributes to its potential applications in pharmaceuticals and agrochemicals, where it can serve as a building block for the synthesis of novel compounds.
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate structure
2172078-01-0 structure
Product name:methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
CAS No:2172078-01-0
MF:C13H22O3S
MW:258.376983165741
CID:6344231
PubChem ID:165599728

methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
    • 2172078-01-0
    • EN300-1632118
    • Inchi: 1S/C13H22O3S/c1-16-11(14)12(6-5-9-17-10-12)13(15)7-3-2-4-8-13/h15H,2-10H2,1H3
    • InChI Key: ZANXDNSLLIJTSR-UHFFFAOYSA-N
    • SMILES: S1CCCC(C(=O)OC)(C1)C1(CCCCC1)O

Computed Properties

  • Exact Mass: 258.12896573g/mol
  • Monoisotopic Mass: 258.12896573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 71.8Ų

methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1632118-0.1g
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
2172078-01-0
0.1g
$943.0 2023-06-04
Enamine
EN300-1632118-2.5g
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
2172078-01-0
2.5g
$2100.0 2023-06-04
Enamine
EN300-1632118-0.5g
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
2172078-01-0
0.5g
$1027.0 2023-06-04
Enamine
EN300-1632118-5000mg
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
2172078-01-0
5000mg
$3105.0 2023-09-22
Enamine
EN300-1632118-50mg
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
2172078-01-0
50mg
$900.0 2023-09-22
Enamine
EN300-1632118-2500mg
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
2172078-01-0
2500mg
$2100.0 2023-09-22
Enamine
EN300-1632118-1.0g
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
2172078-01-0
1g
$1070.0 2023-06-04
Enamine
EN300-1632118-10.0g
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
2172078-01-0
10g
$4606.0 2023-06-04
Enamine
EN300-1632118-0.25g
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
2172078-01-0
0.25g
$985.0 2023-06-04
Enamine
EN300-1632118-100mg
methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate
2172078-01-0
100mg
$943.0 2023-09-22

Additional information on methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate

Methyl 3-(1-Hydroxycyclohexyl)thiane-3-carboxylate (CAS No. 2172078-01-0): A Comprehensive Overview

Methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate (CAS No. 2172078-01-0) is a novel compound that has garnered significant attention in the field of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thianes, which are sulfur-containing heterocyclic compounds with a wide range of applications in pharmaceutical and chemical industries.

The molecular structure of methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate consists of a thiane ring, a cyclohexyl group, and a carboxylate ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule, making it an interesting target for synthetic chemists and drug developers. The hydroxyl group on the cyclohexyl ring adds further complexity and potential for diverse chemical transformations.

Recent studies have highlighted the synthetic routes to produce methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate. One notable method involves the reaction of 3-bromothiane with an appropriate organometallic reagent, followed by esterification with methanol. This approach provides a high yield and purity, making it suitable for large-scale production. Another method involves the ring-opening polymerization of cyclic sulfides, which can be tailored to produce various thiane derivatives, including methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate.

In terms of biological activity, methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate has shown promising results in preliminary studies. Research has indicated that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death. Additionally, studies have explored its potential as an anti-inflammatory agent, with preliminary data suggesting that it can inhibit the production of pro-inflammatory cytokines.

The pharmacokinetic properties of methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate have also been investigated. In vitro studies have demonstrated that the compound has good solubility and stability in physiological conditions, which are crucial factors for its potential use in drug development. Furthermore, animal models have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating its suitability for further preclinical and clinical evaluation.

From a toxicological perspective, methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate has been evaluated for its safety profile. Acute toxicity studies in rodents have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. Chronic toxicity studies are currently underway to assess long-term safety and potential side effects.

The environmental impact of methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate is another important consideration. Initial assessments suggest that the compound is biodegradable and does not persist in the environment for extended periods. However, ongoing research is being conducted to ensure that its production and use do not pose significant environmental risks.

In conclusion, methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate (CAS No. 2172078-01-0) is a promising compound with a unique molecular structure and potential applications in various fields. Its synthesis, biological activity, pharmacokinetic properties, and safety profile make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, methyl 3-(1-hydroxycyclohexyl)thiane-3-carboxylate is poised to play a significant role in advancing our understanding of thianes and their applications in medicine and chemistry.

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